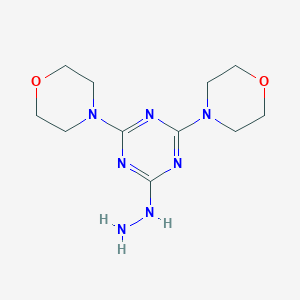

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVPMTPDISUWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292220 | |

| Record name | STK092848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13017-47-5 | |

| Record name | NSC80865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK092848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS No. 13017-47-5), a key intermediate in the synthesis of novel therapeutic agents. The 1,3,5-triazine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into the synthesis, physicochemical properties, and spectral characterization of the title compound. Furthermore, it explores the significant body of research on its derivatives, particularly hydrazone analogues, which have shown promising antiproliferative activity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of triazine-based medicinal chemistry.

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system, a six-membered heterocycle containing alternating carbon and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its planar structure and the presence of three nitrogen atoms allow for diverse substitutions, leading to a wide array of derivatives with tailored biological activities.[1] The symmetrical nature of the triazine core and the ability to sequentially substitute the chlorine atoms of its precursor, cyanuric chloride, provide a robust platform for creating extensive chemical libraries.[3]

Derivatives of 1,3,5-triazine have been investigated for a multitude of therapeutic applications, including their potential as anticancer agents that can modulate key signaling pathways, such as the PI3K/mTOR pathway.[4][5] The introduction of morpholine moieties often enhances the pharmacological profile of bioactive molecules. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, with its reactive hydrazine group, is a crucial building block for the synthesis of more complex molecules, particularly through the formation of hydrazones, which have demonstrated significant biological potential.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is essential for its application in synthetic and medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 13017-47-5 | [6] |

| Molecular Formula | C₁₁H₁₉N₇O₂ | [6] |

| Molecular Weight | 281.31 g/mol | |

| Appearance | White to off-white solid (presumed) | |

| Boiling Point | 546.6 °C at 760 mmHg | |

| Density | 1.39 g/cm³ | |

| Flash Point | 284.3 °C | |

| LogP | -0.26630 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 3 |

Synthesis and Characterization

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is typically achieved through the nucleophilic substitution of a chlorine atom on a dimorpholino-s-triazine precursor with hydrazine.

Synthetic Pathway

The most common synthetic route starts from the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential substitution. The first two chlorine atoms are readily displaced by morpholine at lower temperatures, followed by the substitution of the final chlorine atom with hydrazine at an elevated temperature.

Caption: Synthetic route to the target compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous 1,3,5-triazine derivatives and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

-

To a stirred solution of 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone or THF at 0-5 °C, add a solution of morpholine (2 equivalents) dropwise.

-

Maintain the pH of the reaction mixture between 7 and 8 by the concurrent addition of an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-4,6-dimorpholino-1,3,5-triazine as a white solid.

Step 2: Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

-

Suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry to obtain (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectral Characterization

-

Mass Spectrometry (MS): A GC-MS spectrum of (4,6-di-morpholin-4-yl-[1][4][7]triazin-2-yl)-hydrazine has been reported, which can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: For analogous N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, characteristic IR absorption bands are observed for N-H stretching (around 3300-3400 cm⁻¹) and C=N stretching of the triazine ring (around 1500-1600 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For related 4,6-dimorpholino-1,3,5-triazine derivatives, the protons of the morpholine rings typically appear as multiplets in the range of δ 3.5-3.8 ppm.[8] The N-H protons of the hydrazine group would be expected to appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the triazine ring in similar structures are typically observed in the range of δ 164-166 ppm. The carbons of the morpholine rings would appear at approximately δ 43-45 ppm (for C-N) and δ 66-67 ppm (for C-O).[8]

-

Biological Activity and Therapeutic Potential

While specific biological data for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is limited, extensive research on its derivatives, particularly hydrazones, has revealed significant therapeutic potential, primarily in the area of oncology.

Antiproliferative Activity of Hydrazone Derivatives

The hydrazine moiety of the title compound serves as a versatile handle for the synthesis of hydrazone derivatives through condensation with various aldehydes and ketones. A study on a series of s-triazine hydrazone derivatives, prepared from 6-hydrazino-2,4-disubstituted-s-triazines, demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.[6]

Notably, compounds bearing the dimorpholino-s-triazine core exhibited strong cytotoxic effects. For instance, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine showed impressive IC₅₀ values of 1.0 µM and 0.98 µM against MCF-7 and HCT-116 cell lines, respectively.[6] This highlights the potential of the (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine scaffold as a foundation for the development of potent anticancer agents.

| Compound | Cell Line | IC₅₀ (µM) |

| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 | 1.0 |

| HCT-116 | 0.98 |

Data extracted from a study on related s-triazine hydrazone derivatives.[6]

Postulated Mechanism of Action

The anticancer activity of 1,3,5-triazine derivatives is often attributed to their ability to inhibit various protein kinases involved in cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a frequently implicated target.[4][5][9] Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[9] The planar 1,3,5-triazine core can act as a scaffold to position substituents in a manner that allows for effective binding to the ATP-binding pocket of these kinases.

Caption: Postulated inhibition of the PI3K/mTOR pathway.

Future Perspectives and Conclusion

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a valuable and versatile building block in the synthesis of novel, biologically active compounds. The demonstrated potent antiproliferative activity of its hydrazone derivatives underscores the significant potential of this scaffold in the development of new anticancer therapeutics.

Future research should focus on a number of key areas:

-

Direct Biological Evaluation: A thorough investigation of the biological activity of the parent hydrazine compound is warranted to establish a baseline for structure-activity relationship studies.

-

Library Synthesis and Screening: The synthesis and screening of a diverse library of hydrazone and other derivatives against a broad panel of cancer cell lines and microbial strains could lead to the discovery of novel lead compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent derivatives is crucial for their further development as clinical candidates.

References

- Ismail, M. M. F., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549.

- El-Sayed, M. A.-A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(6), 11036-11053.

- Li, J., et al. (2021). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 354(6), e2000363.

- (No author provided). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.

- Al-Ostoot, F. H., et al. (2019). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 16(2), 329-337.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

- Szymańska, E., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1253.

- Abdel-Maksoud, M. S., et al. (2019). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 11(2), 1-13.

- Gawroński, J., et al. (2004). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Polish Journal of Chemistry, 78(5), 631-640.

-

Sreevidya, T. V., et al. (2014). 2,4-Dimorpholino-4-yl-6-(4-nitrophenoxy)-[1][4][7]-triazine: Structural and spectroscopic study using experimental and DFT method. Journal of Molecular Structure, 1074, 335-344.

- Wang, Y., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

- Zhang, Y., et al. (2022).

- Al-Wahaibi, L. H., et al. (2020).

- Kłys, A., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 1-12.

- Pinto, D. C. G. A., et al. (2004). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 9(12), 1074-1087.

- (No author provided). (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

- Sarhan, A. A. O., et al. (2003). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole.

- Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 784-795.

- Stilinović, V., et al. (2016). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1127, 46-54.

- Osman, N. A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(23), 7235.

- Al-Salahi, R., et al. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. Molecules, 25(20), 4810.

- Al-Ostoot, F. H., et al. (2022).

- Galiano, F., et al. (2020). Development of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride cross-linked carboxymethyl cellulose films.

Sources

- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine molecular weight

An In-Depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. The document details its molecular and physicochemical properties, including its molecular weight. A proposed synthetic pathway is elucidated with a step-by-step protocol, grounded in established methodologies for 1,3,5-triazine derivatives. Furthermore, the guide explores the potential applications of this compound within the domains of medicinal chemistry and drug development, drawing parallels with structurally related molecules that have shown significant biological activity. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific triazine derivative.

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The compound (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a disubstituted triazine featuring two morpholine moieties and a hydrazine group, represents a molecule of significant interest for further investigation. The presence of the morpholine rings can enhance pharmacokinetic properties, while the reactive hydrazine group offers a versatile handle for the synthesis of more complex derivatives and bioconjugates. This guide aims to consolidate the available technical information on this compound and to provide a scientifically grounded framework for its synthesis and potential utility.

Physicochemical Properties

The fundamental characteristics of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine are crucial for its handling, formulation, and application in research settings. The key physicochemical data for this compound, identified by the CAS Number 13017-47-5, are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Weight | 281.318 g/mol | [1] |

| Molecular Formula | C11H19N7O2 | [1][3] |

| Exact Mass | 281.16002287 u | [1][3] |

| CAS Number | 13017-47-5 | [1][2][3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 546.6°C at 760 mmHg | [1] |

| Flash Point | 284.3°C | [1] |

| Density | 1.39 g/cm³ | [1] |

| XLogP3 | -0.3 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 9 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Topological Polar Surface Area | 102 Ų | [3] |

These properties suggest a compound with a high degree of polarity, which is consistent with the presence of multiple nitrogen and oxygen atoms. The moderate number of rotatable bonds indicates a degree of conformational flexibility, which can be important for its interaction with biological targets.

Synthesis Protocol

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine can be achieved through a sequential nucleophilic substitution reaction starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a controlled, stepwise substitution.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process, as illustrated in the workflow diagram below. This pathway is based on established synthetic methodologies for substituted 1,3,5-triazines.[4]

Caption: Proposed two-step synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

Detailed Experimental Procedure

Materials:

-

Cyanuric chloride

-

Morpholine

-

Hydrazine hydrate

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Ethanol

-

Deionized water

Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C.

-

In a separate beaker, prepare a solution of morpholine (2 equivalents) and sodium carbonate (2 equivalents) in water.

-

Add the morpholine solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5 °C. The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the white solid, wash with copious amounts of water, and dry under vacuum to yield 2,4-dimorpholino-6-chloro-1,3,5-triazine.

Step 2: Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

-

In a round-bottom flask, suspend the 2,4-dimorpholino-6-chloro-1,3,5-triazine (1 equivalent) obtained from the previous step in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The higher temperature is necessary to displace the less reactive third chlorine atom.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final compound, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

Justification of Experimental Choices: The stepwise substitution is controlled by temperature. The first two substitutions with morpholine are carried out at a low temperature (0-5 °C) due to the high reactivity of the first two chlorine atoms of cyanuric chloride. The final substitution with hydrazine requires a higher temperature (reflux) to replace the less reactive remaining chlorine atom. The use of a base (sodium carbonate) in the first step is crucial to neutralize the generated HCl, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Potential Applications in Drug Development

While specific biological activity data for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential applications in drug development.

As a Scaffold for Novel Therapeutics

The 1,3,5-triazine core is a well-established platform for the development of therapeutic agents. Derivatives have been investigated for their potential as:

-

Anticancer Agents: Many triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][6] The dimorpholino substitution, in particular, has been associated with activity against certain cancer types.

-

Enzyme Inhibitors: The triazine scaffold can be functionalized to target the active sites of various enzymes. For instance, some triazine derivatives have been explored as monoamine oxidase (MAO) inhibitors.[7][8]

-

Antimicrobial Agents: The nitrogen-rich triazine ring system has been incorporated into molecules with antibacterial and antifungal properties.

The hydrazine moiety in the target compound is a key functional group that can be readily derivatized to create a library of novel compounds for biological screening. For example, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with a broad spectrum of biological activities.[5]

Signaling Pathway Interactions

The potential mechanism of action for triazine-based anticancer agents often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. The general structure of dimorpholino-triazine derivatives has been explored for the development of PI3K/mTOR dual inhibitors.

Caption: Potential inhibition of the PI3K/mTOR pathway by triazine derivatives.

Conclusion

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a chemical entity with a defined molecular weight of 281.318 g/mol and a set of predictable physicochemical properties. While detailed biological data is sparse, its synthesis is achievable through established chemical principles. The structural features of this compound, particularly the privileged 1,3,5-triazine core and the reactive hydrazine group, make it a promising starting point for the design and synthesis of new molecules with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine - LookChem.

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - MDPI.

-

Cas 13017-47-5,(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine | lookchem.

-

Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds - ResearchGate.

-

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine - Echemi.

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH.

-

Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. - ResearchGate.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

Sources

- 1. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine|lookchem [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: A Comprehensive Technical Guide

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential.[1][2] Derivatives of s-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] Among these, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine stands out as a key intermediate for the synthesis of more complex molecules, such as hydrazone derivatives with potential antiproliferative activity.[2][5] This guide provides an in-depth exploration of the primary synthetic pathway to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is fundamentally based on the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) core.[6][7] The high reactivity of the C-Cl bonds in cyanuric chloride, which is a consequence of the electron-withdrawing nature of the nitrogen atoms in the triazine ring, facilitates this stepwise substitution.[1]

The key to a successful and high-yield synthesis lies in the controlled, stepwise nature of the substitutions. The reactivity of the remaining chlorine atoms decreases as more electron-donating groups (in this case, morpholine) are introduced onto the triazine ring.[3] This allows for a selective and sequential reaction, first with morpholine and then with hydrazine. Temperature control is a critical parameter in managing this selectivity; the initial substitutions with amines are typically performed at lower temperatures, while the final substitution often requires more forcing conditions, such as heating.[3][8]

The overall synthetic transformation can be visualized as a two-step process starting from cyanuric chloride.

Caption: Synthetic pathway for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, which is achieved in two primary stages: the formation of the dichloro-intermediate followed by hydrazinolysis.

Part 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

This initial step involves the selective disubstitution of cyanuric chloride with two equivalents of morpholine.

Materials and Reagents:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Morpholine

-

Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Acetone

-

Water (distilled or deionized)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 equivalent) in acetone.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of morpholine (2.0 equivalents) in acetone.

-

Slowly add the morpholine solution to the stirred cyanuric chloride solution via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The first substitution is exothermic.[8]

-

Simultaneously, add an aqueous solution of sodium bicarbonate or potassium carbonate (2.0 equivalents) to neutralize the hydrochloric acid generated during the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18-24 hours to ensure the completion of the second substitution.[3][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 2-chloro-4,6-dimorpholino-1,3,5-triazine, will precipitate out of the solution.

-

Filter the white solid, wash with cold water to remove any inorganic salts, and then with a small amount of cold acetone.

-

Dry the product under vacuum to obtain 2-chloro-4,6-dimorpholino-1,3,5-triazine.[10][11]

Part 2: Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

The final step involves the substitution of the last remaining chlorine atom with hydrazine.

Materials and Reagents:

-

2-Chloro-4,6-dimorpholino-1,3,5-triazine

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (an excess, typically 1.5-2.0 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.[12] Sonication at 60 °C for 1 hour has also been reported as an alternative heating method.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a white solid.

-

Filter the solid product and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, if necessary, to achieve high purity.

-

Dry the final product, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, under vacuum.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-4,6-dimorpholino-1,3,5-triazine | [12] |

| Reagent | Hydrazine | [12] |

| Solvent | Ethanol | [12] |

| Reaction Time | 3 hours | [12] |

| Reaction Condition | Heating / Reflux | [12] |

| Reported Yield | 98.0% | [12] |

| CAS Number | 13017-47-5 | [12] |

| Molecular Formula | C₁₁H₁₉N₇O₂ | [12] |

| Molecular Weight | 281.318 g/mol | [12] |

Conclusion

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a robust and high-yielding process that relies on the principles of sequential nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly temperature, a selective and efficient synthesis can be achieved. This guide provides a comprehensive framework for researchers and drug development professionals to produce this valuable chemical intermediate, paving the way for the discovery of novel s-triazine-based compounds with diverse applications.

References

- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (2025, October 21).

- A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (n.d.). Googleapis.com.

- (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. (n.d.). LookChem.

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (n.d.).

- Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug

- Synthesis, Characterization of Novel Morpholino-1, 3, 5-Triazinyl Amino Acid Ester Derivatives and their Anti-Proliferation Activities | Request PDF - ResearchG

- Preparation of 4,6-dimorpholinyl-1,3,5-triazine derivatives 6a–6r.

- Cas 13017-47-5,(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine | lookchem. (n.d.).

- Protocol for synthesis of di- and tri-substituted s-triazine deriv

- 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Tetrahedron. (n.d.).

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Request PDF - ResearchG

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.).

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025, August 7).

- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.).

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. 7597-22-0 | 2-Chloro-4,6-dimorpholino-1,3,5-triazine | Tetrahedron [thsci.com]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

Introduction: The Privileged Nature of the 1,3,5-Triazine Scaffold

An In-Depth Technical Guide to 2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine: A Core Scaffold in Kinase Inhibitor Development

The 1,3,5-triazine, or s-triazine, nucleus is a cornerstone pharmacophore in modern medicinal chemistry. Its planar, nitrogen-rich structure offers a unique combination of hydrogen bonding capabilities, metabolic stability, and a geometrically precise arrangement for substituent presentation. This has led to its designation as a "privileged structure," capable of interacting with a diverse range of biological targets.[1] Historically, this scaffold is found in approved anticancer agents such as altretamine for ovarian cancer.[2] More recently, its true potential has been unlocked in the realm of targeted therapies, particularly as a core component of potent kinase inhibitors.[1][2]

This guide focuses on a key derivative, (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a versatile synthetic intermediate and a foundational building block for a new generation of therapeutics targeting critical cell signaling pathways. Its structure combines the robust triazine core with two morpholine groups—which frequently enhance aqueous solubility and favorable pharmacokinetic profiles—and a reactive hydrazine handle, enabling extensive chemical elaboration for drug discovery campaigns.

Compound Identification and Physicochemical Properties

Correct nomenclature is critical for scientific communication and database searching. While commonly referred to by its semi-systematic name, the formal IUPAC designation provides unambiguous structural information.

-

IUPAC Name: 2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine

-

Synonyms: (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, 4,4'-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)dimorpholine[3]

-

CAS Number: 13017-47-5[4]

-

Molecular Formula: C₁₁H₁₉N₇O₂[3]

The physicochemical properties of a compound are predictive of its behavior in both chemical reactions and biological systems. The key parameters for this molecule are summarized below.

| Property | Value | Source |

| Molecular Weight | 281.318 g/mol | [3] |

| XLogP3 | -0.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 9 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 281.16002287 | [3] |

| Complexity | 271 | [3] |

Synthesis and Reaction Chemistry: A Modular Approach

The synthesis of substituted 1,3,5-triazines is a well-established field, relying on the sequential nucleophilic substitution of chlorine atoms from the readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the C-Cl bonds is temperature-dependent, allowing for controlled, stepwise additions of different nucleophiles.

Synthetic Workflow

The synthesis of 2-hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine is typically achieved in a two-step process from cyanuric chloride.

-

Step 1: Disubstitution with Morpholine. The first step involves the reaction of cyanuric chloride with two equivalents of morpholine. This reaction is typically performed at a low to ambient temperature (0–25 °C) to favor disubstitution and minimize the formation of the trisubstituted byproduct. The product of this step is 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine.

-

Step 2: Introduction of the Hydrazine Moiety. The remaining chlorine atom is more resistant to substitution and requires more forcing conditions. The intermediate is reacted with hydrazine hydrate, often at an elevated temperature, to displace the final chlorine and yield the target compound.

Caption: Synthetic pathway from cyanuric chloride.

Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine (Intermediate)

This protocol is a representative example based on established methodologies for s-triazine synthesis.

-

Reaction Setup: To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or THF at 0 °C (ice bath), add a solution of morpholine (2.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise over 30 minutes.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the product, 2-chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine, using ¹H NMR, ¹³C NMR, and mass spectrometry.

The subsequent reaction with hydrazine hydrate would follow a similar procedure, typically requiring higher temperatures (e.g., reflux) to drive the reaction to completion.

Core Application: Scaffold for PI3K/mTOR Kinase Inhibitors

The dimorpholino-triazine scaffold is a validated and highly effective core for developing inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, and survival and is frequently hyperactivated in many human cancers, making it a prime target for therapeutic intervention.[7][8]

Dual inhibition of both PI3K and mTOR can effectively shut down this pathway, offering a powerful strategy for cancer treatment.[6][9] Several clinical and preclinical drug candidates have been developed based on this scaffold. For instance, Gedatolisib (PKI-587) is a potent dual PI3K/mTOR inhibitor featuring the dimorpholino-s-triazine core that has been investigated in clinical trials for various cancers.[2][5] Another well-known inhibitor, ZSTK474 , also utilizes this fundamental structure to achieve its potent activity.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

The hydrazine moiety of the title compound serves as a crucial synthetic handle. It allows for the facile generation of large chemical libraries through reactions like condensation with aldehydes and ketones to form hydrazones, or cyclization to form pyrazoles and other heterocycles.[11][12] This modularity enables scientists to rapidly explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Hydrazinyl-4,6-bis(morpholin-4-yl)-1,3,5-triazine is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its synthesis is straightforward, building upon the well-understood chemistry of cyanuric chloride. Its true value lies in its role as a core scaffold for potent inhibitors of the PI3K/mTOR pathway, a clinically validated target in oncology. The presence of the reactive hydrazine group provides a gateway for extensive chemical diversification, empowering researchers to fine-tune molecular properties and develop next-generation targeted therapies. This compound exemplifies the power of scaffold-based design in addressing complex diseases and will likely remain a key building block in medicinal chemistry for years to come.

References

- Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330.

- Li, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 28(14), 5427.

- Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.

- Acheampong, K., et al. (2021).

- National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.

- LookChem. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

- Li, W., et al. (2022).

- Smolecule. [4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)

- Tran, T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(18), 11295-11305.

- El-Damasy, A. K., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(1), 114-126.

- Echemi. (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

- ChemSpider. 2-{2-[(3-chlorophenyl)methylidene]hydrazinyl}-4,6-bis(morpholin-4-yl)-1,3,5-triazine.

- ChemSpider. 4-({2-[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl)-2-nitrophenol.

Sources

- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. pubs.acs.org [pubs.acs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compound... [chemdiv.com]

- 12. Compound... [chemdiv.com]

An In-depth Technical Guide to (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed insights into its synthesis, physicochemical properties, and prospective applications, with a particular focus on its role as a scaffold for anticancer agents.

Introduction and Significance

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine, also known as 2-hydrazinyl-4,6-dimorpholino-1,3,5-triazine, belongs to the class of 1,3,5-triazine derivatives.[1] The s-triazine core is a privileged structure in medicinal chemistry, with several approved drugs for various diseases, including cancer.[2] The symmetrical nature of the 4,6-dimorpholino substitution on the triazine ring provides a robust platform for the development of targeted therapeutic agents.[3] The introduction of a hydrazine moiety at the 2-position offers a versatile chemical handle for further derivatization and the creation of compound libraries for screening.

Recent research has highlighted the potential of 4,6-dimorpholino-1,3,5-triazine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development.[1] This guide will delve into the synthesis of the core compound, its properties, and its potential as a precursor for novel therapeutics targeting this critical signaling cascade.

Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

The synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a multi-step process that begins with the commercially available and cost-effective starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[6] The synthetic strategy relies on the sequential nucleophilic substitution of the chlorine atoms on the triazine ring, a well-established method for the preparation of substituted 1,3,5-triazines.[7]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process: first, the displacement of two chlorine atoms with morpholine, followed by the substitution of the remaining chlorine with hydrazine.

Caption: Synthetic workflow for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

Detailed Experimental Protocol

Step 1: Synthesis of 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

This initial step involves the selective disubstitution of cyanuric chloride with morpholine. The reaction conditions must be carefully controlled to prevent the formation of the trisubstituted product.

-

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Morpholine (2 equivalents)

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2 equivalents)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve cyanuric chloride in anhydrous THF and cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of morpholine and DIPEA in anhydrous THF.

-

Add the morpholine solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salt (DIPEA·HCl).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine as a white solid.

-

Step 2: Synthesis of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

The final step involves the nucleophilic substitution of the remaining chlorine atom with hydrazine.

-

Materials:

-

4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine

-

Hydrazine hydrate

-

Ethanol or other suitable protic solvent

-

-

Procedure:

-

Suspend 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine in ethanol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine.

-

Physicochemical and Spectroscopic Properties

The physicochemical properties of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.[8][9]

| Property | Value |

| Molecular Formula | C₁₁H₁₉N₇O₂ |

| Molecular Weight | 281.32 g/mol |

| CAS Number | 13017-47-5 |

| Appearance | White to off-white solid |

| Boiling Point | 546.6 °C at 760 mmHg |

| Flash Point | 284.3 °C |

| Density | 1.39 g/cm³ |

| LogP | -0.26630 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

Applications in Drug Discovery: A Focus on Anticancer Activity

The primary interest in (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine stems from its potential as a scaffold for the development of novel anticancer agents. The 4,6-dimorpholino-1,3,5-triazine core is a key pharmacophore in a number of PI3K/mTOR inhibitors.[3][4]

The PI3K/mTOR Signaling Pathway: A Key Cancer Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in a wide range of human cancers, making it an attractive target for therapeutic intervention.[4]

Caption: The PI3K/mTOR signaling pathway and the putative inhibitory action of 4,6-dimorpholino-1,3,5-triazine derivatives.

In Vitro Evaluation of Anticancer Activity: MTT Assay Protocol

The hydrazine group of the title compound can be readily reacted with various aldehydes and ketones to generate a library of hydrazone derivatives.[6] These derivatives can then be screened for their antiproliferative activity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Experimental Workflow for MTT Assay

Caption: A generalized workflow for evaluating the in vitro anticancer activity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare a series of dilutions of the (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine derivatives in the appropriate cell culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the versatility of its hydrazine functional group make it an attractive starting point for the generation of diverse chemical libraries. The established link between the 4,6-dimorpholino-1,3,5-triazine scaffold and the inhibition of the PI3K/mTOR pathway strongly suggests that derivatives of this compound warrant further investigation as potential anticancer drugs. Future research should focus on the synthesis and screening of a broad range of derivatives, detailed mechanistic studies to confirm their molecular targets, and in vivo efficacy and toxicity assessments of the most promising candidates.

References

-

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. LookChem. [Link]

-

Beaufils, F., Cmiljanovic, N., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2020). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. OUCI. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed. [Link]

- Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.

-

(4,6-di-morpholin-4-yl-[1][5][8]triazin-2-yl)-hydrazine - Optional[MS (GC)] - Spectrum. NIST. [Link]

-

Li, J., et al. (2020). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]

-

4,6-Diferrocenyl-5-(morpholin-4-yl)-1,2,3-triazine. National Institutes of Health. [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. ResearchGate. [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. National Institutes of Health. [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. [Link]

-

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. LookChem. [Link]

-

Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate. [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Institutes of Health. [Link]

-

In vitro cytotoxic activities of 2-alkyl-4,6-diheteroalkyl-1,3,5-triazines. AWS. [Link]

-

Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Institutes of Health. [Link]

-

Preparation of 4,6-dimorpholinyl-1,3,5-triazine derivatives 6a–6r. ResearchGate. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Cas 13017-47-5,(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. lookchem. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

Sources

- 1. Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds [ouci.dntb.gov.ua]

- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine|lookchem [lookchem.com]

- 10. 4,6-Diferrocenyl-5-(morpholin-4-yl)-1,2,3-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Predictive and Methodological Guide to the Spectroscopic Characterization of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. In the absence of extensive published experimental data, this document leverages predictive methodologies based on foundational spectroscopic principles and data from analogous chemical structures. It serves as an in-depth resource for researchers, chemists, and drug development professionals, outlining predicted spectral data across ¹H NMR, ¹³C NMR, IR, and MS platforms. Furthermore, it details robust, field-proven protocols for data acquisition and a logical workflow for holistic spectral interpretation to achieve unambiguous structural elucidation.

Introduction

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two morpholine rings and a hydrazine group.[1] This molecular architecture is of significant interest in medicinal chemistry and materials science, as the triazine scaffold is a key component in a range of biologically active molecules and functional materials.[2] The morpholine substituents enhance solubility and can influence pharmacokinetic properties, while the reactive hydrazine moiety offers a versatile handle for further chemical elaboration.

Given that publicly accessible, experimentally-derived spectroscopic data for this specific molecule is limited[3][4], a predictive and methodological approach is essential for any researcher synthesizing or working with this compound. This guide provides the necessary theoretical foundation and practical instruction to confidently acquire and interpret the spectroscopic data required for its definitive structural confirmation.

Part 1: Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds reported in the literature.[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. Based on the structure's symmetry, two distinct sets of signals are expected for the morpholine protons, in addition to signals from the hydrazine protons. The electron-withdrawing nature of the triazine ring will influence the chemical shifts of the adjacent morpholine protons.[7]

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 - 3.85 | Multiplet | 8H | -CH₂-N (Morpholine) | Protons on carbons adjacent to the triazine ring nitrogen; deshielded by the ring's electronegativity. |

| ~ 3.55 - 3.65 | Multiplet | 8H | -CH₂-O (Morpholine) | Protons on carbons adjacent to the morpholine oxygen atom. |

| ~ 4.50 (broad) | Singlet | 2H | -NH₂ (Hydrazine) | Labile protons, often broad. Chemical shift can be highly dependent on solvent and concentration. |

| ~ 6.50 (broad) | Singlet | 1H | -NH- (Hydrazine) | Labile proton, often broad. Chemical shift can be highly dependent on solvent and concentration. |

Note: The hydrazine protons (-NH and -NH₂) are exchangeable and may appear as broad signals or may not be observed depending on the deuterated solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Due to the molecule's symmetry, a simplified ¹³C NMR spectrum is anticipated. The triazine ring carbons are expected to appear significantly downfield due to the influence of the three ring nitrogens.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C (Triazine ring) | Carbons within the electron-poor aromatic triazine system.[2] |

| ~ 66.0 | -CH₂-O (Morpholine) | Carbons adjacent to the oxygen atom in the morpholine rings.[6] |

| ~ 43.5 | -CH₂-N (Morpholine) | Carbons adjacent to the nitrogen atom in the morpholine rings.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3400 | N-H stretch | Hydrazine (-NH₂) |

| 2850 - 3000 | C-H stretch | Morpholine (-CH₂) |

| ~ 1550 - 1600 | C=N stretch | 1,3,5-Triazine ring |

| ~ 1115 | C-O-C stretch | Morpholine ether linkage[8][9] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, which aids in structural confirmation.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₉N₇O₂ | |

| Exact Mass | 281.1600 | Calculated for the monoisotopic molecular ion [M]⁺.[4] |

| [M+H]⁺ | 282.1678 | The protonated molecule, commonly observed in ESI-MS. |

| Key Fragmentation | The stable triazine ring may lead to fragmentation pathways involving the loss of morpholine or hydrazine moieties.[10][11] |

Part 2: Recommended Experimental Protocols

To obtain high-quality data that aligns with the predicted values, adherence to rigorous experimental protocols is paramount.

Protocol for NMR Data Acquisition

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydrazines.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[7]

-

-

¹H NMR Acquisition Parameters :

-

Spectrometer : 400 MHz or higher field strength is recommended for better signal dispersion.

-

Pulse Sequence : Standard single-pulse experiment.

-

Number of Scans : 16-64 scans.

-

Relaxation Delay (D1) : 2-5 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Spectrometer : 100 MHz or higher.

-

Pulse Sequence : Standard proton-decoupled pulse sequence.

-

Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation :

-

Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

-

Acquisition Mode :

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform MS/MS analysis on the parent ion to induce fragmentation and confirm the connectivity of the morpholine and hydrazine groups.

-

Part 3: Data Interpretation and Structural Confirmation Workflow

The definitive structural confirmation of (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this logical process.

Caption: Workflow for Spectroscopic Data Integration.

Visualization of Molecular Structure

A clear visualization of the molecule with atom numbering is crucial for unambiguous NMR signal assignment.

Caption: Molecular Structure for NMR Assignment.

Conclusion

The structural elucidation of a novel or poorly characterized compound like (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, complemented by validated experimental protocols for data acquisition. By following the outlined workflow, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

-

Al-Masoudi, N. A. et al. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, Vol. 68, No. 4. Available from: [Link]

-

Tarrés, M. (2015). Structural characterization of triazines. Tesis Doctorals en Xarxa. Available from: [Link]

-

Spectrum of (4,6-di-morpholin-4-yl-[7][10][12]triazin-2-yl)-hydrazine. Available from: [Link]

-

eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Abbas, S. Y. et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2999. Available from: [Link]

-

Al-Salahi, R. et al. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(16), 4991. Available from: [Link]

-

PubChem. 1,3,5-Triazine. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine. Available from: [Link]

-

Abdel-Zaher, A. O. et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-011. Available from: [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Available from: [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

-

ResearchGate. Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Arkat USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC. Available from: [Link]

-

National Institute of Standards and Technology. 1,3,5-Triazine. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Cas 13017-47-5,(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine | lookchem [lookchem.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine|lookchem [lookchem.com]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine [webbook.nist.gov]

- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. tdx.cat [tdx.cat]

A Technical Guide to the Synthesis of Substituted 1,3,5-Triazine Hydrazine Derivatives: A Privileged Scaffold for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis of substituted 1,3,5-triazine (s-triazine) derivatives featuring a hydrazine or hydrazone moiety. We will explore the core chemical principles, provide validated experimental protocols, and discuss the critical parameters that ensure reproducible and efficient synthesis. The s-triazine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs, including those with anticancer and antiviral activities.[1] By coupling this privileged core with the versatile hydrazine functional group—a key pharmacophore in its own right—chemists can generate vast libraries of novel compounds with significant therapeutic potential.[2]

The Core Principle: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)

The synthetic cornerstone for building substituted s-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This inexpensive and commercially available starting material is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the triazine ring, which is caused by its three electronegative nitrogen atoms.[3][4][5]

The genius of using cyanuric chloride lies in its sequential and controllable reactivity. The three chlorine atoms can be replaced in a stepwise manner by controlling a single, critical reaction parameter: temperature .[6][7]

-

First Substitution: The first chlorine is highly reactive and can be substituted by a nucleophile at a low temperature, typically between 0–5 °C.

-

Second Substitution: After the first substitution, the electron density of the triazine ring increases, making the remaining chlorine atoms less electrophilic. Consequently, a higher temperature, usually room temperature, is required to replace the second chlorine.[8]

-

Third Substitution: The final chlorine is the least reactive and requires elevated temperatures, often heating or reflux, for substitution to occur.[8][9]

This predictable, temperature-dependent reactivity allows for the rational design and synthesis of both symmetric and, more importantly, unsymmetrical triazine derivatives with high selectivity.[4][5]

Caption: Temperature-dependent sequential nucleophilic substitution on cyanuric chloride.

Synthetic Workflow: From Cyanuric Chloride to Hydrazine Precursor

The most common and efficient pathway to the target compounds involves a two-step process: first, the synthesis of a stable 2-chloro-4,6-disubstituted-s-triazine intermediate, followed by the introduction of the hydrazine moiety.

Step 1: Synthesis of 2-Chloro-4,6-disubstituted-s-triazine Intermediates

The initial step involves reacting cyanuric chloride with two equivalents of a nucleophile, typically a primary or secondary amine (e.g., morpholine, piperidine), to build the desired substitution pattern on the triazine core.[3][8] This reaction is performed in a stepwise manner by carefully controlling the temperature to achieve disubstitution while leaving one chlorine atom intact for the subsequent reaction with hydrazine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0–5 °C using an ice bath.

-

Nucleophile Addition: Prepare a solution of morpholine (2.0 eq) and a base such as sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIEA) (2.0 eq) in the same solvent. The base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[8]

-

First Substitution (0–5 °C): Add the first equivalent of the morpholine/base solution dropwise to the cyanuric chloride solution, ensuring the internal temperature does not exceed 5 °C. Stir for 2-3 hours at this temperature.

-

Second Substitution (Room Temperature): After the initial reaction period, allow the mixture to warm to room temperature and continue stirring overnight. This increase in temperature facilitates the second substitution.[8]

-

Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the resulting solid, wash thoroughly with water to remove any salts, and dry under vacuum. The resulting 2-chloro-4,6-dimorpholino-1,3,5-triazine is typically of high purity and can be used in the next step without further purification.[3][5]

Step 2: Introduction of the Hydrazine Moiety

With the stable monochloro intermediate in hand, the hydrazine group is introduced via nucleophilic substitution. This step displaces the final chlorine atom to yield the key 6-hydrazino-2,4-disubstituted-s-triazine precursor.

-

Reaction Setup: Suspend the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the suspension.[3][5]

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Alternatively, sonication at 60 °C for 1 hour can be employed as a more energy-efficient method.[8][10]

-

Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the white solid, wash with cold ethanol, and dry to yield the desired hydrazino precursor, which is often used directly in the next step.[3]

Caption: Workflow for the synthesis of 6-hydrazino-2,4-disubstituted-s-triazine precursors.

Final Step: Synthesis of Triazine-Hydrazone Derivatives

The synthesized 6-hydrazino-s-triazine is a versatile building block. The terminal -NH₂ group of the hydrazine moiety can be readily condensed with a wide variety of aldehydes and ketones to form stable hydrazone derivatives.[3] This final step is a powerful method for introducing further chemical diversity into the molecule, which is crucial for tuning its biological activity.

Experimental Protocol: General Procedure for Hydrazone Synthesis

-

Reaction Setup: Dissolve the 6-hydrazino-2,4-disubstituted-s-triazine precursor (1.0 eq) in ethanol.

-